molecular formula C8H7NOS B15229844 Benzo[d]isothiazol-5-ylmethanol

Benzo[d]isothiazol-5-ylmethanol

Cat. No.: B15229844
M. Wt: 165.21 g/mol
InChI Key: PFNVGNUFOSMCOU-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-5-ylmethanol is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzo[d]isothiazole scaffold is known for its presence in various biologically active compounds, making it a significant structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazoles typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the cyclization of ortho-isocyanoaryl thioethers with ethers under visible light-induced, metal-free, and oxidant-free conditions . Another approach involves the use of nitrogen-preloaded substrates for the isothiazole ring synthesis .

Industrial Production Methods: Industrial production methods for benzo[d]isothiazoles often employ green chemistry principles. For instance, the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization, is a widely used method . These methods are designed to be efficient, economical, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazol-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]isothiazol-5-ylmethanone, while reduction could produce benzo[d]isothiazol-5-ylmethane .

Scientific Research Applications

Comparison with Similar Compounds

  • Benzo[c]isothiazole
  • Isothiazole
  • Benzothiazole

Comparison: Benzo[d]isothiazol-5-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature distinguishes it from other isothiazoles and benzothiazoles, which may have different substitution patterns and functional groups . The unique structure of this compound contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,2-benzothiazol-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVGNUFOSMCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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